
1,2-Isopropylidene glyceryl 2-cyanoacrylate
Vue d'ensemble
Description
1,2-Isopropylidene glyceryl 2-cyanoacrylate is a chemical compound known for its adhesive properties. It is a derivative of cyanoacrylate, which is widely used in medical and industrial applications due to its rapid polymerization and strong bonding capabilities. This compound is particularly noted for its biocompatibility and biodegradability, making it suitable for use in medical adhesives and tissue engineering.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Isopropylidene glyceryl 2-cyanoacrylate can be synthesized through the reaction of 1,2-isopropylidene glycerol with cyanoacrylic acid. The reaction typically involves the use of a catalyst such as phosphotungstic acid to facilitate the isopropylidenation and deprotection reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications for medical or industrial use .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Isopropylidene glyceryl 2-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: This compound rapidly polymerizes in the presence of moisture, forming strong adhesive bonds.
Hydrolysis: It can hydrolyze under acidic or basic conditions, leading to the breakdown of the cyanoacrylate group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Catalysts: Phosphotungstic acid is commonly used as a catalyst for isopropylidenation and deprotection reactions.
Major Products Formed
Polymerized Adhesives: The primary product formed from the polymerization of this compound is a strong adhesive polymer.
Hydrolysis Products: Hydrolysis can yield various by-products, including cyanoacrylic acid derivatives.
Applications De Recherche Scientifique
1,2-Isopropylidene glyceryl 2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the development of biocompatible adhesives for tissue engineering and wound closure.
Industry: Applied in the manufacturing of high-strength adhesives for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,2-isopropylidene glyceryl 2-cyanoacrylate involves rapid polymerization upon contact with moisture. The cyanoacrylate group undergoes anionic polymerization, forming long polymer chains that create strong adhesive bonds. This process is facilitated by the presence of moisture, which acts as an initiator for the polymerization reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
Comparison
1,2-Isopropylidene glyceryl 2-cyanoacrylate is unique due to its biocompatibility and biodegradability, which make it particularly suitable for medical applications. Unlike other cyanoacrylates, it offers a balance between strong adhesive properties and minimal toxicity, making it ideal for use in tissue engineering and surgical adhesives .
Propriétés
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7(4-11)9(12)13-5-8-6-14-10(2,3)15-8/h8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCCJGHIHPLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C(=C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985105 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66470-69-7 | |
| Record name | 1,2-Isopropylidene glyceryl 2-cyanoacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066470697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-cyanoprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


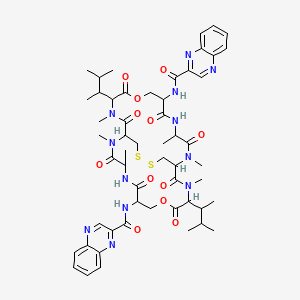
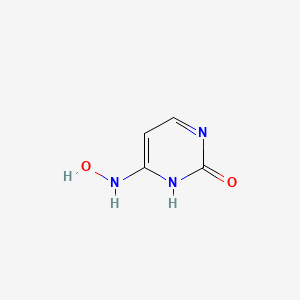

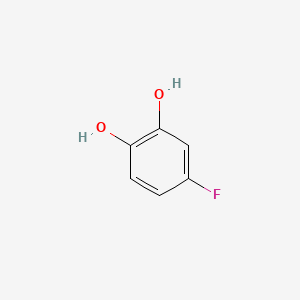
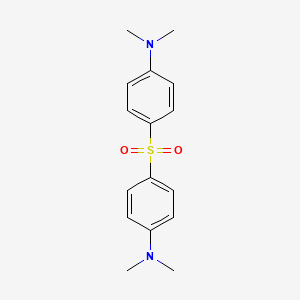
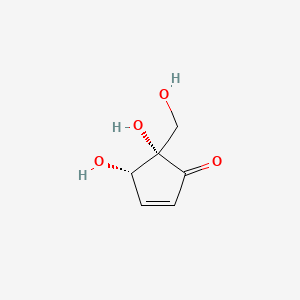

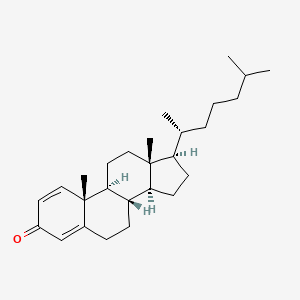
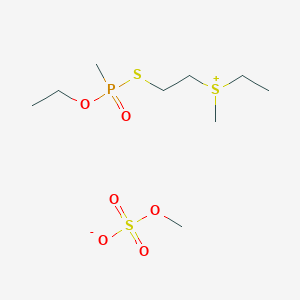

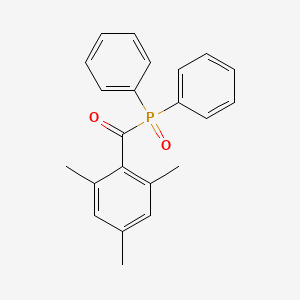
![2,1-Benzoxathiin-3-carboxamide, N-[3-(diethylamino)propyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide](/img/structure/B1207915.png)
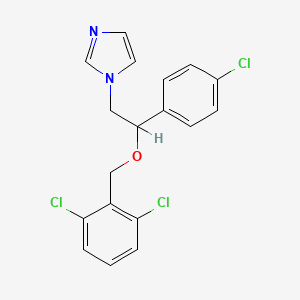
![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
